molecular formula C14H16BrNO3 B3214504 1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid CAS No. 114532-75-1

1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid

Cat. No. B3214504
CAS RN: 114532-75-1
M. Wt: 326.19 g/mol
InChI Key: WNTGRWFUZMODSI-UHFFFAOYSA-N
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Description

“1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid” is an organic compound with the CAS Number: 114532-75-1 . It has a molecular weight of 326.19 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16BrNO3/c15-11-6-4-10 (5-7-11)12 (17)16-14 (13 (18)19)8-2-1-3-9-14/h4-7H,1-3,8-9H2, (H,16,17) (H,18,19) . This indicates that the compound has a cyclohexane ring with a carboxylic acid group and a bromobenzamido group attached to it.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the searched resources.

Scientific Research Applications

Chemical Synthesis and Pharmacological Properties

The synthesis of various cyclohexane derivatives has been explored in scientific research, showing that compounds like 1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid can exhibit diverse pharmacological properties. For instance, derivatives of biphenyl-2-carboxylic acid and its partially or totally hydrogenated analogues, including similar structures, have been synthesized and evaluated for antispasmodic activity, among others. The study highlights the potential of these compounds in developing therapeutic agents due to their pronounced pharmacological activities (Veer & Oud, 2010).

Crystal Structure Analysis

Research into the crystal structures of cyclohexane derivatives has provided detailed insights into their molecular configurations, furthering our understanding of their chemical behavior and potential applications. The facile reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with substituted anilines, including those structurally related to this compound, reveals complex hydrogen-bonding patterns and crystal formations. These structural analyses can inform the design of new compounds with desired physical and chemical properties (Smith & Wermuth, 2012).

Synthetic Methodologies

In synthetic chemistry, studies on cyclohexane derivatives highlight the preparation and characterization of various compounds, showcasing methodologies that could be applicable to synthesizing this compound and related structures. For example, the preparation of t-butylcyclohexanecarboxylic acids through the Koch-Haaf carboxylation illustrates the versatility and potential of cyclohexane derivatives in synthetic applications (Bekkum et al., 2010).

Biological Activity

The exploration of biological activities of cyclohexane derivatives, including those structurally similar to this compound, has led to the identification of compounds with significant antibacterial and antifungal properties. This research underlines the potential of these compounds in developing new antimicrobial agents, showcasing their relevance in medical and pharmaceutical sciences (Mehta, 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it can be harmful if swallowed, can cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-[(4-bromobenzoyl)amino]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3/c15-11-6-4-10(5-7-11)12(17)16-14(13(18)19)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTGRWFUZMODSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Bromobenzamido)cyclohexane-1-carboxylic acid

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